Olmesartan lactone

Beschreibung

Contextualizing Olmesartan (B1677269) Lactone as a Related Compound

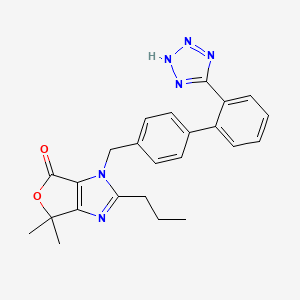

Olmesartan lactone, chemically known as 6,6-dimethyl-2-propyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one, is recognized as a significant process-related impurity and degradation product of Olmesartan medoxomil. pharmaffiliates.comsynthinkchemicals.comlgcstandards.com It is also referred to as Olmesartan EP Impurity B and Olmesartan Medoxomil USP Related Compound A. ncats.iosynthinkchemicals.com The formation of this cyclic ester impurity can occur during the synthesis of Olmesartan medoxomil. ncats.io Specifically, it can be formed through the intramolecular cyclization of the hydroxyl group with a carboxylic acid function during certain reaction steps. google.com

The structural relationship between this compound and the active pharmaceutical ingredient (API), Olmesartan medoxomil, is crucial for understanding its impact. Olmesartan medoxomil is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, olmesartan. nih.govresearchgate.net this compound represents a structural variant that, while not the intended therapeutic agent, is chemically similar and can arise during the manufacturing process. semanticscholar.org The presence of such related compounds necessitates the development of highly specific analytical methods to differentiate and quantify them accurately.

Significance in Olmesartan Medoxomil Quality Attributes

The control of impurities is a critical quality attribute for any pharmaceutical product. This compound, as a known impurity, directly affects the purity profile of Olmesartan medoxomil. semanticscholar.orgsynzeal.com Regulatory bodies like the International Council for Harmonisation (ICH) mandate that any impurity present at a level of 0.10% or greater relative to the API should be identified, synthesized, and thoroughly characterized. semanticscholar.orgsci-hub.se This underscores the importance of monitoring and controlling the levels of this compound in both the API and the finished dosage forms.

The presence of this compound can be an indicator of the stability of the drug product. Forced degradation studies, which are intentionally designed to degrade the API, are often employed to identify potential degradation products like this compound. ingentaconnect.com The development of stability-indicating analytical methods is therefore essential. These methods must be capable of separating the API from its impurities and degradation products, ensuring that the drug product maintains its quality throughout its shelf life. researchgate.net

Several analytical techniques are employed for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, often coupled with various detectors like Diode-Array Detectors (DAD) or mass spectrometry (MS) for enhanced specificity and sensitivity. ingentaconnect.comresearchgate.net The development of these methods involves careful optimization of parameters such as the column, mobile phase composition, flow rate, and temperature to achieve adequate separation of this compound from Olmesartan medoxomil and other potential impurities. ingentaconnect.com

Interactive Data Table: Chromatographic Conditions for Olmesartan Impurity Analysis

| Parameter | RP-HPLC nih.gov | UPLC ingentaconnect.com |

| Column | Eurosphere 100 RP C18 (250 x 4.6 mm, 5 µm) | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Methanol–0.05% o-phosphoric acid (60:40 v/v) | Gradient with 0.1% orthophosphoric acid (pH 2.5) and an organic solvent |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 270 nm | Diode-Array Detector |

| Column Temp. | Not Specified | 45°C |

Evolution of Research Focus on Pharmaceutical Impurities

The case of this compound exemplifies the broader evolution in the pharmaceutical industry's approach to impurities. Historically, the focus was primarily on the purity of the main active ingredient. However, with advancements in analytical technology and a deeper understanding of the potential biological effects of even trace-level impurities, the regulatory landscape has become significantly more stringent. sci-hub.se

The ICH guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), have been instrumental in standardizing the requirements for impurity control. sci-hub.se These guidelines establish thresholds for reporting, identification, and qualification of impurities. The need to synthesize and characterize impurities like this compound is a direct consequence of these regulatory expectations. semanticscholar.org

Furthermore, the focus has expanded beyond simple process-related impurities to include degradation products, metabolites, and even potentially genotoxic impurities. sci-hub.se The incident involving N-nitrosamine impurities in sartan medicines, a class of drugs to which Olmesartan belongs, highlighted the critical need for a comprehensive understanding of all potential contaminants and the implementation of robust control strategies throughout the product lifecycle. europa.eu This has led to a proactive approach in the industry, where impurity profiling is an integral part of drug development from the very early stages. synzeal.com Research now focuses not only on detecting and quantifying impurities but also on understanding their formation mechanisms to prevent their occurrence. sci-hub.seacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQNVWFXORBZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233966 | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849206-43-5 | |

| Record name | Olmesartan lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMESARTAN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Olmesartan Lactone Formation

Degradation Pathways of Olmesartan (B1677269) Medoxomil Leading to Lactone Formation

Forced degradation studies are instrumental in identifying potential degradation products and establishing the degradation pathways for a drug substance. Such studies on Olmesartan medoxomil have demonstrated its susceptibility to hydrolytic and oxidative stress, while it remains relatively stable under photolytic conditions. researchgate.netsrce.hr These degradation pathways can create the necessary conditions for the formation of Olmesartan and its subsequent conversion to Olmesartan lactone.

Hydrolysis is the most significant degradation pathway for Olmesartan medoxomil and is the critical first step toward the formation of this compound. As an ester prodrug, Olmesartan medoxomil is designed to be hydrolyzed in the body to release its active form. pfizer.commdpi.com This same chemical liability leads to its degradation under aqueous conditions outside the body. The rate and extent of this hydrolysis are highly dependent on the pH of the solution. srce.hr

Olmesartan medoxomil demonstrates significant degradation under acidic conditions. Studies conducted in 0.1 M hydrochloric acid (HCl) at elevated temperatures (60°C) show substantial degradation of the parent compound. researchgate.netsrce.hr In one study, 47.56% degradation was observed after heating in 0.1 M HCl at 60°C. researchgate.net This acidic environment catalyzes the hydrolysis of the medoxomil ester, yielding Olmesartan. The acidic conditions are also conducive to the subsequent intramolecular esterification (lactonization) of the Olmesartan intermediate, where the carboxylic acid on the imidazole (B134444) ring reacts with the tertiary hydroxyl group, leading to the formation of this compound. researchgate.net Research has identified multiple degradation products under acidic stress, with one study noting the formation of four distinct products. srce.hr

The drug is found to be highly susceptible to degradation in alkaline media. researchgate.netgoogle.com The reaction in 0.1 N sodium hydroxide (B78521) (NaOH) at 60°C has been shown to be rapid, with 48.92% of the drug degrading within 60 minutes. researchgate.net Another study using 0.01 M NaOH also confirmed that degradation is more pronounced under basic conditions compared to acidic or neutral ones. srce.hr The primary reaction under alkaline conditions is the rapid saponification of the medoxomil ester to form the carboxylate salt of Olmesartan. While this initial hydrolysis is very efficient, the subsequent formation of the lactone is generally less favorable in a basic environment because the deprotonated carboxylate group is a less effective electrophile for the intramolecular cyclization reaction. Nonetheless, significant degradation into various impurities occurs under these conditions. ajpaonline.com

In neutral aqueous solutions, Olmesartan medoxomil also undergoes hydrolysis, although typically at a slower rate than in acidic or basic media. srce.hr Forced degradation studies performed by refluxing the drug in water at 60°C for 48 hours resulted in the formation of three degradation products. srce.hr The mechanism remains the hydrolysis of the medoxomil ester to form Olmesartan, which can then cyclize to form this compound.

| Stress Condition | Conditions | Extent of Degradation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 60 min | 47.56% | researchgate.net |

| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 60 min | 48.92% | researchgate.net |

| Neutral Hydrolysis | Water at 60°C for 48 h | Multiple degradation products formed | srce.hr |

| Oxidative Degradation | 3% H₂O₂ at 50°C | 41.88% | researchgate.net |

| Photolytic Degradation | UV radiation for 7 days | No degradation found | researchgate.net |

Investigations into the photostability of Olmesartan medoxomil have consistently shown that the compound is stable under photolytic stress. researchgate.netsrce.hr When exposed to UV radiation for extended periods, such as seven days, no significant degradation of the drug was observed. researchgate.net Consequently, photolytic degradation is not a contributing pathway to the formation of this compound or other impurities.

Thermal Degradation Mechanisms

Olmesartan medoxomil has demonstrated susceptibility to degradation under thermal stress. researchgate.netgigvvy.com Studies indicate that exposing the drug to elevated temperatures, such as 100°C for 24 hours, results in the formation of minor degradation products. researchgate.net While multiple degradation pathways exist under thermal stress, lactonization is a recognized chemical modification for related compounds, particularly under conditions of heat and humidity. researchgate.netresearchgate.netresearchgate.net The thermal energy can provide the activation energy required for intramolecular reactions. In the case of olmesartan, thermal stress can facilitate the hydrolysis of the medoxomil ester, yielding the active metabolite, olmesartan acid. This acid form possesses the necessary structural features for subsequent intramolecular cyclization into the lactone.

Identification of Specific Degradation Products and Their Link to Lactone Formation

Forced degradation studies of olmesartan medoxomil under various stress conditions have been conducted to identify potential impurities. Under hydrolytic conditions (acidic, basic, or neutral), a primary degradation product is olmesartan acid. nih.gov This hydrolysis of the medoxomil ester is a critical first step that can lead to lactone formation.

The olmesartan acid molecule contains both a carboxylic acid group at the 5-position of the imidazole ring and a tertiary alcohol on the hydroxypropyl side chain at the 4-position. This arrangement is sterically favorable for an intramolecular esterification reaction. This cyclization process results in the formation of a stable five-membered ring fused to the imidazole ring, creating the lactone known as 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one. nih.gov The feasibility of this transformation is confirmed by its use in a deliberate synthetic strategy to produce this very lactone as a key intermediate. nih.gov

| Stress Condition | Primary Degradation Product | Potential Subsequent Product | Mechanism |

|---|---|---|---|

| Hydrolysis (Acidic/Basic/Neutral), Thermal Stress | Olmesartan Acid | This compound | Intramolecular Esterification (Cyclization) |

Process-Related Formation during Olmesartan Medoxomil Synthesis

The formation of this compound is not only a degradation issue but is also intrinsically linked to certain synthetic routes used to manufacture olmesartan medoxomil.

Influence of Reaction Conditions on Lactone Impurity Generation

The generation of this compound as an impurity is highly dependent on the chosen synthetic pathway and the specific reaction conditions employed. In a novel synthetic route, this compound is intentionally prepared as a key intermediate. nih.gov This is achieved by the hydrolysis and subsequent lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. nih.gov

In such a synthesis, the conditions of the subsequent step—the condensation of the lactone with the biphenyl-tetrazole moiety—are critical. If the reaction is not driven to completion, unreacted this compound will remain as a process-related impurity in the final product. Furthermore, suboptimal reaction conditions during this condensation can promote the formation of other side products, such as regioisomers, which arise from the lactone intermediate reacting at an alternative position. nih.gov Therefore, careful control of parameters like temperature, solvent, and the choice of base is essential to ensure the complete consumption of the lactone intermediate and prevent it from contaminating the final API.

Role of Intermediates in Lactone Cyclization

The primary intermediate that undergoes cyclization to form this compound is 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid. nih.gov This precursor is typically generated in situ via the hydrolysis of its corresponding ethyl ester. The structure of this intermediate places the carboxylic acid and the tertiary hydroxyl group in proximity, facilitating an intramolecular reaction. Under specific conditions, often involving acid catalysis, the hydroxyl group attacks the carboxylic acid, eliminating a molecule of water and forming a cyclic ester, the furo-imidazole lactone. nih.gov This stable lactone, 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one, then serves as the nucleophile for the subsequent alkylation step in the synthesis. nih.gov

Optimization of Synthetic Routes to Minimize Lactone Impurity

Minimizing this compound as an impurity in the final API can be achieved through several strategic approaches.

One primary strategy is to select a synthetic route that avoids the formation of the lactone intermediate altogether. Many traditional syntheses of olmesartan medoxomil couple the imidazole and biphenyl-tetrazole moieties before the final esterification with the medoxomil group, thereby circumventing the lactone pathway. google.comresearchgate.net

For synthetic routes that do utilize the lactone intermediate, optimization of the subsequent reaction is paramount. Research has demonstrated that by carefully selecting the reaction conditions for the condensation step, the formation of related impurities can be significantly reduced. nih.gov This involves a systematic evaluation of parameters to find the optimal balance that maximizes the yield of the desired product while ensuring the complete conversion of the lactone intermediate. For instance, optimizing the condensation conditions was shown to effectively control the level of a key regioisomer of olmesartan medoxomil to less than 0.1%. nih.gov This highlights that process control is a viable strategy for managing impurities derived from the lactone intermediate.

| Strategy | Description | Key Focus |

|---|---|---|

| Alternative Synthetic Route | Choose a synthesis pathway that does not involve the lactone as an intermediate. | Route selection and design. |

| Process Optimization | For routes using the lactone, optimize the subsequent condensation reaction. | Fine-tuning of reaction conditions (temperature, solvent, base) to ensure complete consumption of the lactone. |

Biotransformation and Metabolic Pathways of Olmesartan Lactone

Enzymatic Conversion and Hydrolysis in Biological Systems

The bioactivation of olmesartan (B1677269) medoxomil is mediated by several hydrolytic enzymes present in various tissues, including the intestine, liver, and blood. researchgate.netchiba-u.jp

Olmesartan medoxomil is an ester prodrug designed to enhance oral bioavailability. nih.gov Its activation is dependent on the enzymatic activity of esterases. These enzymes catalyze the hydrolysis of the ester bond, a process that occurs in the gut mucosa and portal blood during absorption. tga.gov.au While several esterases contribute, the primary enzymes involved are not the typical carboxylesterases (CES) that metabolize many other ester prodrugs. researchgate.netnih.gov Instead, specific hydrolases, namely Carboxymethylenebutenolidase (CMBL) and Paraoxonase 1 (PON1), play the most significant roles. researchgate.netnih.gov Although human carboxylesterase 2 (hCE2) is abundant in the intestine, the structure of olmesartan medoxomil directs its metabolism primarily towards CMBL and PON1. nih.gov

Detailed research has identified two key enzymes responsible for the hydrolysis of the lactone-like medoxomil moiety of the prodrug.

Paraoxonase 1 (PON1), a calcium-dependent hydrolase found bound to high-density lipoprotein (HDL) in the plasma, is a major enzyme in the bioactivation of olmesartan medoxomil within the human bloodstream. researchgate.netnih.govresearchgate.netsemanticscholar.org It was molecularly identified as the responsible enzyme after being purified from human plasma. nih.govresearchgate.net PON1 is known to hydrolyze drugs containing lactone or cyclic carbonate structures, which is consistent with its action on the medoxomil ester of olmesartan. researchgate.net

Enzyme kinetic studies have demonstrated that recombinant PON1 proteins hydrolyze olmesartan medoxomil more effectively than other plasma proteins like albumin. nih.govresearchgate.net Immunoprecipitation assays further confirmed that PON1's contribution to this hydrolysis in human plasma is predominant. chiba-u.jp There are different genetic versions (allozymes) of PON1, such as PON1(192QQ) and PON1(192RR), both of which are capable of hydrolyzing olmesartan medoxomil, with the PON1(192RR) allozyme showing slightly faster activity. nih.gov

Carboxymethylenebutenolidase (CMBL) has been identified as the key enzyme for the bioactivation of olmesartan medoxomil in the human liver and intestine. researchgate.netnih.gov This enzyme is a homolog of the bacterial dienelactone hydrolase. nih.govebi.ac.uksinobiological.com CMBL is a cytosolic enzyme that acts as a cysteine hydrolase to convert the prodrug into its active form. researchgate.netebi.ac.uk

The ubiquitous expression of the CMBL gene is observed across various human tissues. nih.gov Studies comparing the enzymatic kinetics and inhibition profiles of recombinant human CMBL with preparations from human tissue have confirmed that CMBL is the primary bioactivating enzyme in the liver and intestine. researchgate.netnih.gov The critical role of the Cys(132) residue in its active site was demonstrated through site-directed mutagenesis, which led to a significant reduction in its hydrolyzing activity. nih.gov In addition to olmesartan medoxomil, recombinant CMBL can also convert other prodrugs with a similar medoxomil ester structure. nih.govsinobiological.com

Specific Hydrolases Involved in Olmesartan Lactone Metabolism

In Vitro Metabolic Profiling Studies

To understand the metabolic fate of olmesartan medoxomil, researchers utilize various in vitro systems that mimic biological environments.

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are commonly used to study drug metabolism. helsinki.fi In vitro studies using human liver S9 fractions have shown that olmesartan medoxomil is substantially converted to its active metabolite, olmesartan. researchgate.net This conversion follows single-enzyme Michaelis-Menten kinetics. researchgate.net

Similarly, studies with rat liver S9 fractions have found that olmesartan medoxomil is highly reactive, with a high rate of formation of the active olmesartan metabolite. scirp.orgscirp.org These in vitro models are also valuable for investigating potential drug-drug interactions. For instance, the rate of olmesartan formation from its prodrug in rat liver S9 fractions was found to be reduced in the presence of other drugs like ramipril (B1678797) and fenofibrate, indicating competitive metabolism. scirp.orgscirp.org

Table 1: Kinetic Parameters of Olmesartan Medoxomil Hydrolysis by Human Hydrolases

| Enzyme/Tissue Preparation | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Cytosol | 160 | 18.0 | researchgate.net |

| Human Intestinal Cytosol | 193 | 4.31 | researchgate.net |

| Recombinant Human CMBL | 179 | 108 | researchgate.net |

| Recombinant Human PON1 (192RR) | 126 | 1290 | chiba-u.jp |

Table 2: Competitive Metabolism of Olmesartan Medoxomil in Rat Liver S9 Fractions

| Condition | Reduction in Olmesartan Formation (%) | Reference |

| In the presence of Ramipril | 12.68 | scirp.orgscirp.org |

| In the presence of Fenofibrate | 6.56 | scirp.orgscirp.org |

| In the presence of Ramipril and Fenofibrate | 18.96 | scirp.orgscirp.org |

Human and Interspecies Differences in Metabolic Fate

Significant interspecies variations have been observed in the metabolism of olmesartan medoxomil. tandfonline.com Studies comparing the bioactivating properties of olmesartan medoxomil with other prodrug-type angiotensin II receptor blockers have highlighted these differences in both tissue specificity and enzymatic activity. researchgate.net

In humans, carboxymethylenebutenolidase (CMBL) is a key enzyme for the bioactivation of olmesartan medoxomil in the liver and intestine. researchgate.netresearchgate.net In contrast, studies have shown that the urinary metabolite profile in mice, which produce both phase I and phase II metabolites, more closely resembles that of humans than the profile seen in rats, which mainly produce phase I metabolites. tandfonline.com Research into the hydrolysis of various prodrugs has underscored the importance of selecting appropriate animal models that accurately reflect human metabolic processes due to these species-specific differences in esterase expression. chiba-u.jp

| Species | Primary Bioactivating Enzyme(s) | Primary Location of Metabolism | Key Findings/Comparison |

|---|---|---|---|

| Human | Carboxymethylenebutenolidase (CMBL), Paraoxonase 1 (PON1) | Intestine, Liver, Plasma researchgate.netresearchgate.netnih.gov | CMBL is the primary enzyme in the intestine and liver; PON1 contributes to metabolism in plasma. researchgate.netresearchgate.net |

| Mouse | Not specified | Not specified | Urinary metabolite profile is more similar to humans compared to rats. tandfonline.com |

| Rat | Esterases | Liver (S9 fractions) scirp.org | Metabolism primarily yields phase I metabolites. tandfonline.com Biliary excretion is a major elimination pathway for olmesartan. nih.gov |

In Vivo Metabolic Disposition Studies

In vivo studies primarily focus on the disposition of the active metabolite, olmesartan, following the oral administration of the olmesartan medoxomil prodrug. These studies track the detection, quantification, and eventual excretion of olmesartan from the body.

Detection and Quantification in Biological Fluids

A variety of analytical methods have been developed and validated for the detection and quantification of olmesartan medoxomil and its active metabolite in biological fluids such as plasma and urine. These methods are crucial for pharmacokinetic studies and include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). nih.govnih.govresearchgate.net These techniques offer high sensitivity and specificity, allowing for the accurate measurement of the compound at low concentrations.

| Method | Analyte | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| RP-LC | Olmesartan Medoxomil | Not specified (for dosage forms) | 0.44 µg/mL | 1.32 µg/mL | nih.gov |

| Spectrophotometry | Olmesartan Medoxomil | Not specified (for tablets) | 0.41 µg/mL | 1.25 µg/mL | nih.gov |

| RP-HPLC with Fluorescence Detection | Olmesartan Medoxomil | Pharmaceutical preparation | Not specified | 250 ng/mL | researchgate.net |

| LC-MS-MS | Olmesartan Medoxomil | Biological fluids | Not specified | Not specified | nih.govnih.gov |

Excretion Pathways of this compound and its Metabolites

Following its formation from the prodrug, the active metabolite olmesartan is eliminated from the body through a dual pathway, involving both renal and hepatobiliary systems. tga.gov.auchemicalbook.comnih.gov There is virtually no further metabolism of olmesartan prior to its excretion. tga.gov.au

Approximately 30% to 50% of the absorbed dose is excreted unchanged in the urine. tga.gov.aufda.govnih.gov The remainder of the absorbed dose is eliminated in the feces via biliary excretion. chemicalbook.comfda.gov The total plasma clearance of olmesartan is approximately 1.3 L/h, with renal clearance accounting for about 0.5-0.7 L/h. tga.gov.aunih.gov Studies in rats have suggested that the biliary excretion of olmesartan is primarily mediated by the multidrug resistance protein 2 (MRP2) and partially by P-glycoprotein. nih.gov Specific excretion pathways for the this compound impurity itself are not detailed.

| Excretion Route | Percentage of Absorbed Dose | Mediating Transporters (in rats) | Reference |

|---|---|---|---|

| Urine (Renal) | ~30-50% | Not specified | tga.gov.aufda.govnih.gov |

| Feces (Biliary) | ~50-70% | Multidrug resistance protein 2 (MRP2), P-glycoprotein | tga.gov.aunih.govchemicalbook.com |

Analytical Methodologies for Olmesartan Lactone Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Olmesartan (B1677269) lactone, allowing for its separation from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most prominently used techniques.

HPLC methods are widely used for the impurity profiling of olmesartan medoxomil, which includes the detection and quantification of olmesartan lactone. These methods are valued for their precision, accuracy, and robustness.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of olmesartan and its impurities. These methods typically utilize a C18 stationary phase, which effectively separates compounds based on their hydrophobicity.

Several RP-HPLC methods have been developed to separate olmesartan from its various impurities. For instance, a method utilizing a Symmetry C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) has proven successful in separating the main component from its synthetic impurities and degradation products. scirp.orgsemanticscholar.org In another approach, a Kromasil C18 column (150 x 4.6mm, 5µm) was used with a mobile phase of buffer and acetonitrile (60:40 v/v) at a detection wavelength of 225 nm. The retention time for olmesartan medoxomil in such systems is typically around 8.3 minutes, while its acid impurity appears at approximately 3.2 minutes, demonstrating good resolution.

The development of these methods involves optimizing various parameters to achieve satisfactory resolution and peak symmetry. Key optimized parameters often include the pH of the mobile phase buffer, the ratio of organic solvent to buffer, and the column temperature. scirp.orgsemanticscholar.org

Table 1: Example of RP-HPLC Method Parameters for Impurity Profiling

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) | scirp.org |

| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) | semanticscholar.org |

| Mobile Phase B | Acetonitrile and water (9:1 ratio) | scirp.org |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection Wavelength | 215 nm | scirp.org |

| Column Temperature | 45°C | semanticscholar.org |

Stability-indicating methods are crucial as they can resolve the active pharmaceutical ingredient from any degradation products, including this compound, that may form under various stress conditions. These methods are developed by subjecting the drug to forced degradation under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines. scirp.orgijpsr.com

For olmesartan, forced degradation studies have shown significant degradation under acid hydrolysis, base hydrolysis, and oxidative conditions. scirp.orgsemanticscholar.org A successful stability-indicating method must be able to separate the resulting degradation products from the intact drug. One such method achieved successful separation on a Symmetry C18 column using a phosphate buffer and a mixture of acetonitrile and water. scirp.org The purity of the olmesartan peak in all stressed samples was confirmed using a photodiode array (PDA) detector, which verifies that the peak is homogeneous and free from co-eluting impurities. scirp.orgsemanticscholar.org The development of these methods ensures that the quantity of the API is accurately measured without interference from degradants. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits stem from the use of columns with smaller particle sizes (typically sub-2 µm).

A stability-indicating UPLC method has been developed for the determination of olmesartan medoxomil and its related substances. turkjps.org This method development often starts by adapting an existing HPLC method. A reasonable separation of olmesartan and its known impurities has been achieved using a C18 column (100 mm x 2.1 mm, 2 µm) with a gradient elution. turkjps.org The mobile phase typically consists of an acidic aqueous component (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile. turkjps.org Due to the varied polarities of the impurities, a gradient elution mode is often preferred over isocratic elution. ingentaconnect.com

The sensitivity of UPLC methods allows for the determination of impurities at very low levels, with Limits of Detection (LOD) and Quantification (LOQ) often in the parts-per-million (ppm) range. turkjps.orgnih.gov

Table 2: Example of UPLC Method Parameters for Impurity Profiling

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) | ingentaconnect.com |

| Mobile Phase A | 0.1% Orthophosphoric acid (pH 2.5) | ingentaconnect.com |

| Mobile Phase B | Acetonitrile | ingentaconnect.com |

| Flow Rate | 0.5 mL/min | ingentaconnect.com |

| Detection Wavelength | 225 nm | ingentaconnect.com |

| Column Temperature | 45°C | ingentaconnect.com |

| Run Time | 9 minutes | ingentaconnect.com |

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective alternative to HPLC for the quantification of olmesartan and its degradation products. This technique is particularly useful for routine quality control. umc.cl

For the separation of olmesartan medoxomil and its degradants, TLC methods have been developed using silica (B1680970) gel 60F254 plates as the stationary phase. eurjchem.comresearchgate.net A representative mobile phase consists of a mixture of ethyl acetate (B1210297), chloroform, methanol, formic acid, and triethylamine (B128534) (60:40:4:4:1, by volume). eurjchem.comresearchgate.net After development, the plates are scanned with a densitometer at a specific wavelength (e.g., 254 nm or 260 nm) to quantify the separated spots. umc.cleurjchem.com These methods have been validated and successfully applied for the determination of olmesartan and its degradation products in pharmaceutical dosage forms. eurjchem.com

High-Performance Liquid Chromatography (HPLC) Method Development

Hyphenated Techniques for Structural Elucidation and Quantification

For the definitive structural identification of impurities like this compound, hyphenated techniques that couple the separation power of liquid chromatography with the detailed structural information provided by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

LC-MS/MS is a powerful tool for identifying and characterizing degradation products. ajpaonline.com In studies of olmesartan, LC-MS has been used to obtain the molecular weight and fragmentation patterns of impurities formed under stress conditions. ajpaonline.com For example, a study on the degradation of olmesartan acid led to the identification of a lactone byproduct (DP6) through spectral data obtained from LC-MS and NMR. nih.gov The high sensitivity of LC-MS/MS also makes it suitable for quantifying trace levels of impurities in various matrices, including human plasma. researchgate.netfrontiersin.org

In more complex cases, such as the characterization of a regioisomeric impurity formed via a lactone ring-opening synthetic route, a combination of NMR and mass spectra, and even single-crystal X-ray diffraction (SCXRD), was used for unambiguous structure confirmation. acs.org This comprehensive approach ensures accurate identification, which is critical, especially when an impurity might be inseparable from the API under standard chromatographic conditions. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely employed technique for the detection and quantification of this compound, even at trace levels. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically used to separate this compound from Olmesartan and other related impurities. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate to enhance ionization).

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds. For quantitative analysis, the mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. In this mode, a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored.

High-resolution mass spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, is invaluable for the structural elucidation of unknown impurities like this compound. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments, thus confirming its identity. For instance, a study on the degradation of Olmesartan acid identified a lactone degradation product (designated as DP-6) and reported its mass-to-charge ratio (m/z) using MS-TOF, which is instrumental in its characterization. chemicalbook.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Olmesartan and its Related Compounds

| Parameter | Typical Value/Condition |

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Analyzer | Triple Quadrupole (for quantification), TOF or Orbitrap (for characterization) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters and may vary depending on the specific analytical method and instrumentation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a sophisticated technique that directly couples HPLC separation with NMR analysis. This hyphenated method is particularly useful for the structural elucidation of impurities in complex mixtures without the need for off-line isolation. For a compound like this compound present in a mixture of degradation products, LC-NMR can provide detailed structural information in a single run.

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer's magnet. As the separated this compound passes through the flow cell, its NMR spectrum (typically ¹H NMR) is acquired. This allows for the unambiguous identification of the impurity by providing information about the chemical environment of the protons in the molecule. While specific published LC-NMR data for this compound is not widely available, the technique is a recognized powerful tool for the definitive identification of drug impurities and degradation products. daicelpharmastandards.com

Liquid Chromatography-Infrared (LC-IR) Spectroscopy

Liquid chromatography-infrared (LC-IR) spectroscopy is another hyphenated technique that provides information about the functional groups present in a separated compound. By coupling an HPLC system with an FT-IR spectrometer, an infrared spectrum of the analyte can be obtained as it elutes from the column.

There are two main interfaces for LC-IR: flow-cell and solvent-elimination. The solvent-elimination interface is generally preferred for structural analysis as it removes the interference from the mobile phase, which can mask important spectral regions. In this setup, the eluent is deposited onto a suitable substrate, the solvent is evaporated, and the IR spectrum of the solid analyte is then recorded. For this compound, LC-IR could be used to confirm the presence of the lactone carbonyl group and other characteristic functional groups.

Spectroscopic Characterization Methods

Once this compound is isolated or sufficiently concentrated, various spectroscopic techniques are employed for its definitive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR are fundamental to confirming the structure of this compound. Commercial suppliers of this compound reference standards typically provide comprehensive characterization data, including ¹H NMR spectra. daicelpharmastandards.comsynthinkchemicals.com

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons of the biphenyl-tetrazole moiety, the protons of the imidazole (B134444) ring, the propyl group, and the gem-dimethyl group of the lactone ring. The chemical shifts (δ) and coupling constants (J) of these signals are unique to the structure of this compound.

Table 2: Expected ¹H NMR Data Interpretation for this compound

| Protons | Expected Chemical Shift Range (ppm) | Multiplicity |

| Aromatic protons | 7.0 - 8.0 | Multiplets |

| Imidazole proton | ~7.5 | Singlet |

| Methylene protons (biphenyl link) | ~5.5 | Singlet |

| Propyl group protons | 0.9 - 2.7 | Triplet, Sextet, Triplet |

| Gem-dimethyl protons | ~1.5 | Singlet |

This table provides an expected interpretation based on the known structure of this compound. Actual values may vary depending on the solvent and instrument.

Further structural confirmation can be obtained from two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal correlations between protons and carbons in the molecule.

Mass Spectrometry (MS) for Fragment Information

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. By analyzing the fragment ions, it is possible to deduce the structure of the parent molecule. The fragmentation pattern of this compound would show characteristic losses corresponding to different parts of the molecule, such as the propyl chain, parts of the biphenyl-tetrazole group, and cleavage of the lactone ring. The fragmentation of lactones often involves characteristic losses of CO and H₂O.

Table 3: Mass Spectrometry Data for a Lactone Degradation Product of Olmesartan (DP-6)

| Parameter | Value |

| Molecular Formula | C₂₄H₂₄N₆O₂ |

| Calculated m/z [M+H]⁺ | 429.2039 |

| Observed m/z [M+H]⁺ | 429.2033 |

Data adapted from a study on the degradation of Olmesartan acid. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The most prominent band would be the carbonyl (C=O) stretching vibration of the lactone ring, which is expected to appear in the region of 1760-1800 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic and aliphatic parts, C=N and N-H stretching of the tetrazole ring, and C-O stretching of the lactone. The absence of a broad O-H stretching band would confirm the formation of the lactone from the corresponding hydroxy acid precursor.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Lactone C=O stretch | 1760 - 1800 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=N stretch (imidazole, tetrazole) | 1500 - 1650 |

| C-O stretch (lactone) | 1000 - 1300 |

This table provides an expected interpretation based on the known structure of this compound and general IR correlation tables.

Method Validation and Regulatory Compliance

The validation of analytical methods is a critical component of pharmaceutical development and quality control, ensuring that the methodologies used for characterizing and quantifying compounds like this compound are reliable, reproducible, and fit for their intended purpose. The process is rigorously governed by international regulatory guidelines to ensure patient safety and drug efficacy.

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q2(R1), Q3A/B)

Regulatory compliance for analytical methods is globally standardized by the International Conference on Harmonisation (ICH) of Technical Requirements for Pharmaceuticals for Human Use. The validation of analytical procedures for Olmesartan and its impurities, including this compound, is performed in accordance with these guidelines. nih.govsemanticscholar.org Specifically, ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating analytical methods. nih.govich.org This guideline outlines the specific validation parameters that must be investigated to ensure a method's suitability. nih.gov

Furthermore, ICH Q3A(R2), "Impurities in New Drug Substances," sets thresholds for the reporting, identification, and qualification of impurities. ich.org As this compound is an impurity, the analytical methods used to detect and quantify it must be sensitive enough to meet these thresholds. ich.org The guidelines mandate that any impurity present at a level of ≥0.10% with respect to the Active Pharmaceutical Ingredient (API) should be identified and characterized. semanticscholar.orgscirp.org Analytical procedures must be validated to be suitable for the detection and quantification of such impurities. ich.org

Specificity, Linearity, Accuracy, Precision, Limits of Detection (LOD), and Quantification (LOQ)

Method validation encompasses several key performance characteristics to demonstrate that an analytical procedure is suitable for its intended use. ich.org For this compound, these parameters ensure that its presence and quantity can be accurately determined in bulk drug substances and finished pharmaceutical products.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. nih.gov For Olmesartan and its related substances, specificity is often demonstrated through forced degradation studies. semanticscholar.orgscirp.org The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scirp.orgnih.gov A stability-indicating method is considered specific if it can successfully separate the main drug peak from all the degradation products and other impurities without interference. scirp.orgresearchgate.net

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org Linearity is typically evaluated by analyzing a series of standard solutions at different concentration levels. For impurities of Olmesartan, linearity is established from the limit of quantification (LOQ) up to levels exceeding the specified limit for the impurity. scirp.org

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Olmesartan Medoxomil | 8-24 | 0.999 | ijcpa.in |

| Olmesartan Medoxomil | 50-150 | 0.9993 | |

| Olmesartan Acid Impurity | 0.25-7 | - | |

| Olmesartan Impurities (general) | LOQ to 0.4% of analyte conc. | >0.999 | semanticscholar.orgscirp.org |

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed using recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked impurity that is recovered by the method determines its accuracy. nih.gov For Olmesartan impurities, recovery is typically assessed at multiple concentration levels. turkjps.org

| Analyte | Recovery Range (%) | Relative Standard Deviation (% RSD) | Source |

|---|---|---|---|

| Olmesartan Impurities | 95 - 105 | <2 | nih.govturkjps.org |

| Olmesartan Impurities (A-G) | 98.6 - 102.5 | - | scirp.org |

| Olmesartan Acid Impurity | Mean Recovery: 100.73 | 0.48 |

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability assesses precision over a short interval of time under the same conditions, while intermediate precision assesses variations within the same laboratory, such as on different days or with different analysts.

| Analyte | Precision Type | % RSD | Source |

|---|---|---|---|

| Olmesartan Impurities | Repeatability | <2 | nih.govturkjps.org |

| Olmesartan Impurities (A-G) | Repeatability | <0.8 | semanticscholar.orgscirp.org |

| Olmesartan Medoxomil | Intra-day | 0.76 - 1.31 | |

| Olmesartan Medoxomil | Inter-day | 0.38 - 1.27 |

Limits of Detection (LOD) and Quantification (LOQ) are the lowest concentrations of an analyte in a sample that can be reliably detected and quantified, respectively. ich.org The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These limits are often determined based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ. scirp.org

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|

| Olmesartan Medoxomil | 0.02 | 0.09 | |

| Olmesartan Medoxomil | 0.58 | 1.77 | ijcpa.in |

| Olmesartan Impurities (general) | ~0.03 ppm | - | nih.govturkjps.org |

| Olmesartan Impurities (A-G) | 0.010% - 0.012% of analyte conc. | 0.030% - 0.035% of analyte conc. | semanticscholar.orgscirp.org |

Stability and Degradation Kinetics of Olmesartan Lactone

Influence of Formulation and Excipients on Lactone Stability

The stability of olmesartan (B1677269) medoxomil and the propensity for olmesartan lactone formation can be significantly influenced by the pharmaceutical formulation, including the choice of excipients.

Compatibility Studies with Pharmaceutical Excipients

Compatibility studies between olmesartan medoxomil and various pharmaceutical excipients are crucial to ensure the stability and efficacy of the final dosage form. nih.govpharmaexcipients.comnih.govpharmaexcipients.com These studies often employ techniques like differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FT-IR), and powder X-ray diffraction (PXRD) to detect physical and chemical interactions. nih.govpharmaexcipients.com

Several studies have investigated the compatibility of olmesartan medoxomil with common excipients such as lactose (B1674315) monohydrate, microcrystalline cellulose (B213188), hypromellose, and magnesium stearate (B1226849). pharmaexcipients.com While some studies report no significant chemical incompatibilities under ambient conditions, others have noted interactions, particularly under thermal stress. mdpi.compharmaexcipients.com For instance, one study found thermally induced incompatibility of an olmesartan medoxomil/cyclodextrin (B1172386) inclusion complex with magnesium stearate and α-lactose monohydrate at temperatures above 100°C. mdpi.com Another study indicated that microcrystalline cellulose could impact the thermal stability of olmesartan medoxomil. nih.gov

The choice of lubricant has been shown to be critical. A study comparing tablets made with stearic acid versus magnesium stearate found that the latter led to a significantly higher amount of olmesartan acid, a precursor to the lactone, especially under humid and high-temperature conditions. google.com This suggests that the alkaline nature of some excipients like magnesium stearate can promote the hydrolysis of the prodrug.

Impact of pH and Temperature on Lactone Ring Stability

The stability of the lactone ring in olmesartan is highly dependent on pH and temperature. As an ester, the lactone is susceptible to hydrolysis, which can be catalyzed by both acid and base.

The pH of the formulation environment plays a critical role. Excipients with an acidic pH (pHeq < 3) have been shown to promote the formation of lactone impurities in other drugs, a principle that can be applied to olmesartan. science.gov Conversely, excipients with a pH greater than 6 showed no lactone formation. science.gov This is consistent with the general understanding of lactone stability, where the ring is more stable in a neutral to slightly acidic pH range and more prone to hydrolysis under strongly acidic or alkaline conditions.

Temperature is another critical factor. Elevated temperatures accelerate chemical reactions, including the degradation of olmesartan medoxomil and the subsequent formation and potential degradation of the lactone. Forced degradation studies consistently show increased degradation at higher temperatures. scirp.orgscielo.br For instance, olmesartan medoxomil showed minimal degradation under thermal conditions alone, but significant degradation when exposed to moist heat. wisdomlib.orgscielo.br The stability of extemporaneously prepared olmesartan medoxomil suspensions was also found to be better under refrigerated conditions compared to room temperature. nih.gov

The following table summarizes the stability of an olmesartan medoxomil suspension under different temperature conditions.

| Storage Condition | Maximum Degradation after 90 days |

| Room Temperature (21°C) | 5.5% |

| Refrigerated (7°C) | 2.9% |

| Data from a study on extemporaneous suspensions. nih.gov |

Strategies for Mitigating Lactone Formation in Formulations

Several strategies can be employed to mitigate the formation of this compound in pharmaceutical formulations. These strategies primarily focus on controlling the factors that promote its formation, namely hydrolysis and the presence of incompatible excipients.

One key strategy is the careful selection of excipients. google.com Choosing excipients with a neutral or slightly acidic pH can help to minimize the hydrolysis of the olmesartan medoxomil prodrug and the subsequent formation of the lactone. science.gov Specifically, avoiding alkaline excipients, such as certain grades of magnesium stearate, can be beneficial. google.com

Controlling the moisture content in the formulation is another crucial aspect. Since hydrolysis is a primary degradation pathway, minimizing the amount of water in the formulation and protecting it from humidity during manufacturing and storage can enhance stability.

The use of inclusion complexes with cyclodextrins has been explored as a method to improve the solubility and stability of olmesartan medoxomil. mdpi.commdpi.comnih.gov By encapsulating the drug molecule within the cyclodextrin cavity, it can be protected from degradative environmental factors. nih.gov Studies have shown that complexation with cyclodextrins can enhance the physical and chemical stability of the drug. nih.gov

Finally, process optimization during manufacturing can also play a role. For example, avoiding high temperatures during processes like drying and compression can help to prevent thermally induced degradation.

Pharmacological and Toxicological Assessment of Olmesartan Lactone

Toxicological Screening and Risk Assessment

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu This involves a combination of computational toxicology assessments and, where necessary, experimental assays like the bacterial reverse mutation (Ames) test. kobia.kr

For olmesartan (B1677269) and olmesartan medoxomil, genotoxicity studies have shown negative results in the bacterial reverse mutation test. nih.gov However, some positive responses were noted in mammalian cell chromosomal aberration assays. nih.gov Impurities must be assessed on their own merit. sci-hub.se

In-silico (computational) models are used as a first step to predict the mutagenic potential of an impurity based on its chemical structure. kobia.kr If a structural alert for mutagenicity is identified, further testing may be required. For non-mutagenic impurities, control is typically governed by ICH Q3A/B guidelines, which set thresholds for identification and qualification. sci-hub.seeuropeanpharmaceuticalreview.com Studies on olmesartan degradation products have utilized in-silico tools to predict their toxicity profiles. researchgate.netakjournals.com Another study on a different potential genotoxic impurity in Olmesartan Medoxomil, 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD), confirmed a "POSITIVE" result for genotoxicity using in-silico approaches based on ICH M7 guidelines, demonstrating the application of this methodology. researcher.lifeasianpubs.org

Computational toxicology tools can predict a range of toxicities for drug impurities. A study investigating the degradation products of olmesartan performed in-silico predictions for carcinogenicity, mutagenicity, and hepatotoxicity using software such as TOPKAT and LAZAR. researchgate.netakjournals.com In this study, olmesartan degradation products (DPs) were evaluated. The results for two of these degradation products, OM1 and OM2, indicated they were non-carcinogenic and non-hepatotoxic compared to the parent drug, olmesartan. researchgate.net While the exact identity of OM1 and OM2 in the publication relative to Olmesartan lactone requires specific structural confirmation, this research highlights the standard approach for risk assessment.

Another study that identified nine degradation byproducts of olmesartan acid found that the lactone form (referred to as DP6) showed no toxicity in ecotoxicity tests on Raphidocelis subcapitata and Aliivibrio fischeri. semanticscholar.org

Relevance to Bioequivalence Studies and Generic Drug Development

Monitoring Impurity Levels for Regulatory Submissions

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict guidelines for the control of impurities in pharmaceutical products. According to the International Council for Harmonisation (ICH) Q3A/Q3B guidelines, any impurity present at a level of 0.10% or higher relative to the API must be identified and characterized. sci-hub.se this compound, also known as Olmesartan EP Impurity B and Olmesartan USP Related Compound A, falls under this regulatory scrutiny. synthinkchemicals.comsynzeal.com

To comply with these requirements, pharmaceutical manufacturers must develop and validate robust analytical methods for the detection and quantification of this compound. These methods are essential for batch release testing and stability studies submitted in a drug application. The primary techniques employed are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector. researchgate.netingentaconnect.com These methods are designed to be stability-indicating, meaning they can effectively separate the impurity from the active ingredient and other degradation products. researchgate.net

Regulatory submissions for Olmesartan medoxomil must contain comprehensive data demonstrating control over its impurity profile. This includes the identification of this compound, a summary of the levels detected in various manufacturing batches, and a thorough description of the validated analytical procedures used. synzeal.com

Table 1: Examples of Analytical Methods for this compound Detection

| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Microsorb C18 (5 µm, 250mm x 4.60mm) | Methanol-phosphate buffer (pH 4.0) (70:30% v/v) | 1.2 ml/min | UV-PDA at 248 nm | researchgate.net |

| UPLC | Acquity UPLC HSS T3 (1.8µm, 100 mm x 2.1 mm) | Mobile Phase A: 0.1% orthophosphoric acid (pH 2.5); Mobile Phase B: Acetonitrile (B52724) (Gradient) | 0.5 mL/min | UV at 225 nm | ingentaconnect.com |

| RP-LC | Eurosphere 100 RP C18 (5 μm, 250 x 4.6 mm) | Methanol–0.05% o-phosphoric acid (60:40 v/v) | 1.0 mL/min | UV at 270 nm | nih.gov |

Ensuring Quality and Purity of Final Drug Products

The control of this compound is fundamental to ensuring the quality, purity, and stability of the final Olmesartan medoxomil drug product. Olmesartan medoxomil is an ester prodrug that can be susceptible to hydrolysis, a chemical reaction that can lead to the formation of impurities. google.commdpi.com The presence of such impurities, even at trace levels, can potentially compromise the stability and therapeutic efficacy of the medication. sci-hub.se

Manufacturing process controls are the first line of defense in minimizing the formation of this compound. This involves optimizing the synthetic pathway and reaction conditions, as well as implementing in-process testing to monitor impurity levels at critical stages. Furthermore, the selection of appropriate excipients is crucial, as interactions between the drug substance and excipients can affect the stability of the final dosage form. mdpi.commdpi.com

Stability testing of the finished product is a mandatory regulatory requirement to establish the drug's shelf-life and appropriate storage conditions. These studies assess how the quality of the drug product varies over time under the influence of environmental factors such as temperature and humidity. researchgate.net The data from these studies ensure that the concentration of this compound and other impurities remains within predefined, toxicologically acceptable limits throughout the product's lifecycle, thereby guaranteeing patient safety and product quality. google.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Olmesartan medoxomil |

| Amlodipine |

| Hydrochlorothiazide |

| Methanol |

| Acetonitrile |

| Orthophosphoric acid |

| Citric acid |

| Malic acid |

| Fumaric acid |

| Butylated hydroxyanisole (BHA) |

Emerging Research Directions and Advanced Control Strategies

Application of Green Chemistry Principles in Synthesis and Impurity Reduction

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes. A key focus is the minimization of impurities, including the lactone variant of Olmesartan (B1677269), right from the synthesis design stage.

Traditional synthetic routes for Olmesartan medoxomil sometimes involve the formation of a lactone intermediate, specifically 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one. nih.gov This intermediate is then subjected to further reactions, including condensation and esterification, to yield the final active pharmaceutical ingredient (API). nih.gov However, the formation and carryover of this lactone can lead to impurities in the final product.

Research is now focusing on developing eco-friendly synthesis routes that can minimize the formation of this lactone impurity. These approaches include:

Optimized Reaction Conditions: By carefully controlling reaction parameters such as temperature, pH, and solvent systems, the cyclization reaction that leads to the lactone can be suppressed. For instance, a study on the degradation of olmesartan acid under chlorination conditions identified a lactone byproduct (DP6) formed through intramolecular reaction. mdpi.com Understanding such degradation pathways helps in designing synthetic conditions that avoid them.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids can influence reaction pathways and potentially reduce the formation of byproducts like the lactone.

Catalytic Innovations: The use of highly selective and efficient catalysts can direct the reaction towards the desired product, minimizing the formation of impurities. Research into novel catalysts for the key coupling steps in Olmesartan synthesis is an active area of investigation.

A notable synthetic approach involves the hydrolysis and lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate to form the lactone intermediate, which is then condensed and further processed. nih.gov While this route utilizes the lactone as a building block, green chemistry principles can be applied to optimize the subsequent steps to ensure complete conversion and prevent its presence as an impurity in the final API.

Implementation of Process Analytical Technology (PAT) for Impurity Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. chromatographyonline.com The implementation of PAT is a key strategy for the advanced control of impurities like Olmesartan lactone.

The ability to monitor the formation of this compound in real-time during the manufacturing process is a significant advantage of PAT. This allows for immediate corrective actions to be taken if the impurity levels exceed predefined limits. Several PAT tools can be employed for this purpose:

In-situ Spectroscopy: Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be used for online monitoring of the reaction mixture. These methods provide real-time information about the chemical composition of the reacting mass, allowing for the detection and quantification of the lactone impurity as it forms.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for separating and quantifying impurities. ijpsdronline.com Integrating these techniques into the manufacturing process for at-line or online analysis can provide crucial data on the level of this compound. A study on the impurity profiling of a fixed-dose combination of Amlodipine, Hydrochlorothiazide, and Olmesartan utilized RP-HPLC to separate known and unknown impurities, demonstrating the utility of this technique for impurity control. ijpsdronline.com

The data generated from these real-time monitoring tools can be used to build process models that enhance the understanding of how process parameters influence the formation of the lactone impurity. This knowledge is fundamental to a Quality by Design (QbD) approach, where quality is built into the product through a deep understanding of the manufacturing process. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug development and manufacturing. These techniques provide valuable insights at the molecular level, aiding in the understanding and prediction of impurity formation.

Understanding the precise mechanism by which this compound is formed is crucial for developing strategies to prevent its formation. Computational methods can be employed to investigate the reaction pathways leading to lactonization.

A plausible mechanism for the formation of a lactone degradation product (DP6) of olmesartan acid involves the oxidation of a side-chain carbon followed by intramolecular reaction. mdpi.com Computational studies can be used to model this proposed pathway, calculating the energy barriers for each step and identifying the rate-determining step. Density Functional Theory (DFT) studies, for example, have been successfully used to investigate the hydroxy acid-lactone interconversion of other drugs like statins, providing a precedent for similar investigations on Olmesartan. researchgate.net

By elucidating the energetic favorability of different potential pathways, computational chemistry can help to identify the most likely mechanism of lactone formation under various conditions. This information is invaluable for process chemists seeking to optimize reaction conditions to disfavor the formation of this impurity.

Molecular modeling can also be used to predict the stability of this compound and its potential interactions with other molecules in the formulation. Understanding the stability of the lactone is important for predicting its persistence as an impurity.

Computational tools can predict the reactivity of the lactone ring, its susceptibility to hydrolysis back to the open-chain form, and its potential to participate in other degradation reactions. Molecular dynamics simulations can be used to study the conformational flexibility of the lactone and its interactions with solvents and other excipients in a pharmaceutical formulation. For instance, a study on the host-guest complexation of Olmesartan medoxomil with cyclodextrins utilized molecular modeling to investigate the geometry of the inclusion complex. mdpi.com Similar approaches could be applied to study the interaction of the lactone impurity with formulation components.

This predictive capability allows for a more proactive approach to formulation development, where potential instability issues related to the lactone impurity can be identified and mitigated early in the process.

Q & A

Q. What is the structural and functional significance of Olmesartan lactone in hypertension research?

this compound is a cyclic ester derivative and a known impurity of Olmesartan, an angiotensin II receptor (AT1R) antagonist. Its structural distinction lies in the lactone ring formation, which alters pharmacokinetic properties compared to the parent compound. Functionally, it serves as a critical reference standard in analytical workflows to assess purity and stability of Olmesartan formulations. Researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to distinguish it from Olmesartan medoxomil, ensuring accurate quantification .

Q. How is this compound synthesized, and what are the key challenges in its purification?

Synthesis typically involves intramolecular esterification under acidic or enzymatic conditions. The lactone ring forms via nucleophilic attack of a hydroxyl group on a carbonyl carbon. Key challenges include controlling reaction kinetics to avoid side products (e.g., oligomers) and optimizing chromatographic purification (e.g., reverse-phase HPLC) to separate the lactone from unreacted intermediates. Researchers should monitor reaction progress using FT-IR to track lactone-specific carbonyl peaks (~1,750 cm⁻¹) and confirm purity via nuclear magnetic resonance (NMR) .

Q. What experimental models are used to study the pharmacological effects of this compound?

In vitro models include AT1R binding assays using radiolabeled angiotensin II in cell lines (e.g., HEK293 transfected with human AT1R). In vivo, hypertensive rodent models (e.g., spontaneously hypertensive rats) are employed to compare blood pressure modulation by this compound versus its parent drug. Dose-response studies should account for lactone hydrolysis in physiological conditions, which may regenerate active Olmesartan, complicating data interpretation .

Advanced Research Questions

Q. How do researchers resolve contradictions in clinical data regarding this compound’s association with enteropathy?

A 2016 Korean nationwide cohort study (n=108,559) found no significant association between Olmesartan and enteropathy (adjusted rate ratio: 0.33; 95% CI: 0.10–1.09), contrasting earlier reports in Western populations. Methodologically, such discrepancies may arise from genetic differences (e.g., HLA haplotypes affecting drug metabolism) or diagnostic variability. Researchers should conduct meta-analyses stratified by ethnicity and adjust for confounders like concomitant medication use (e.g., NSAIDs) .

Q. What advanced analytical techniques are used to characterize this compound impurities in drug formulations?

For trace-level detection (<0.1% w/w), ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS provides high resolution and mass accuracy. Stability-indicating methods (e.g., forced degradation studies under heat, light, and humidity) validate specificity. Researchers must comply with ICH Q3A/B guidelines, reporting impurity profiles in supplementary data to ensure reproducibility .

Q. How can Quality by Design (QbD) principles optimize the formulation of Olmesartan medoxomil to minimize lactone impurity formation?

QbD workflows involve defining critical quality attributes (CQAs, e.g., lactone content ≤0.2%) and identifying critical process parameters (CPPs, e.g., pH, excipient ratios). A 2019 study used a central composite design to optimize lipidic nanoemulsions, reducing lactone formation by 40% through controlled ester hydrolysis. Statistical tools like partial least squares (PLS) regression model interactions between CPPs and CQAs, enabling robust formulation design .

Q. What mechanistic insights explain the preferential formation of this compound over alternative cyclic byproducts?

The five-membered lactone ring is kinetically favored due to lower ring strain compared to six-membered analogs. Computational studies (e.g., density functional theory) reveal transition-state stabilization via intramolecular hydrogen bonding between the ester carbonyl and adjacent hydroxyl groups. Experimental validation involves synthesizing isotopically labeled analogs (e.g., ¹⁸O-tagged) to track oxygen migration during cyclization .

Methodological Considerations

Q. How should researchers design cohort studies to assess long-term safety of this compound?

- Population Selection : Use propensity score matching to balance covariates (e.g., age, comorbidities) between Olmesartan and comparator groups (e.g., ACE inhibitors).

- Endpoint Definition : Adopt standardized criteria for enteropathy (e.g., histopathological confirmation of villous atrophy).

- Data Sources : Leverage national health databases (e.g., Korean NHIS) for longitudinal follow-up, but validate outcomes via manual chart reviews to reduce misclassification bias .

Q. What statistical approaches address variability in lactone quantification across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten